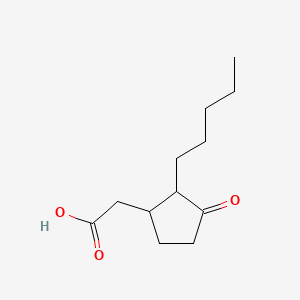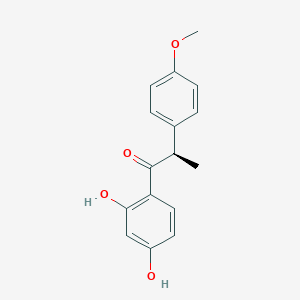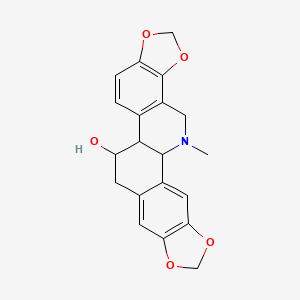
Chelidonine (+)
Descripción general
Descripción
Este compuesto ha sido reconocido por sus diversas propiedades farmacológicas, incluyendo actividades antiinflamatorias, analgésicas y antitumorales . La chelidonina tiene una estructura molecular compleja, que contribuye a su amplia gama de efectos biológicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La chelidonina se puede sintetizar a través de una serie de reacciones químicas que involucran uretano y bromuro de bencilo como bloques de construcción clave . La síntesis comienza con la preparación de uretano a partir de nitrilo, que se somete a hidrólisis para formar ácido carboxílico. Este ácido carboxílico se somete luego a degradación de Curtius para producir isocianato crudo, que reacciona con alcohol bencílico para formar uretano. El bromuro de bencilo se sintetiza a partir de 2,3-metilendioxibenzaldehído a través de sucesivas degradaciones de Hofmann y von Braun .
Métodos de Producción Industrial: La producción industrial de chelidonina normalmente implica la extracción de Chelidonium majus usando alcohol ácido, seguido de procesos de intercambio iónico y purificación . Este método asegura la aislación de la chelidonina en cantidades suficientes para aplicaciones farmacéuticas y de investigación.
Análisis De Reacciones Químicas
Tipos de Reacciones: La chelidonina se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución .
Reactivos y Condiciones Comunes:
Oxidación: La chelidonina se puede oxidar usando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.
Reducción: La reducción de chelidonina se puede lograr usando borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como iones hidróxido o aminas.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxido de chelidonina N, mientras que la reducción puede producir dihidrochelidonina .
Aplicaciones Científicas De Investigación
Química: Utilizada como precursor en la síntesis de otras alcaloides complejos.
Biología: Investigada por su papel en la inducción de apoptosis en células cancerosas.
Medicina: Empleada como un agente analgésico y antiinflamatorio.
Industria: Utilizada en el desarrollo de productos farmacéuticos y como un pesticida natural debido a sus propiedades bioactivas.
Mecanismo De Acción
La chelidonina ejerce sus efectos a través de múltiples dianas moleculares y vías . Inhibe la acetilcolinesterasa y la butirilcolinesterasa, lo que lleva a niveles elevados de acetilcolina y una acción prolongada del neurotransmisor . Además, la chelidonina interrumpe los microtúbulos, causando un arresto mitótico y la muerte celular en las células tumorales . También modula la vía de señalización STAT3, afectando la producción de citoquinas y las respuestas inmunitarias .
Comparación Con Compuestos Similares
La chelidonina es única entre las alcaloides benzofenantridínicas debido a su estructura molecular específica y propiedades farmacológicas . Los compuestos similares incluyen:
Homochelidonina: Comparte una estructura similar, pero difiere en su actividad biológica.
Chelamina: Otra alcaloide benzofenantridínica con efectos farmacológicos distintos.
Norchelidonina: Estructuralmente relacionada, pero con variaciones en su reactividad química y funciones biológicas.
La chelidonina destaca por sus potentes actividades antitumorales y antiinflamatorias, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo terapéutico.
Propiedades
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKISGDRQRSCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871663 | |
| Record name | CERAPP_61075 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


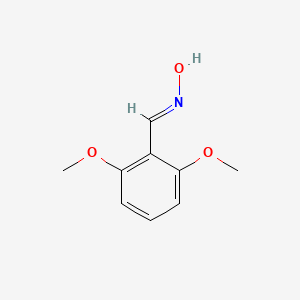
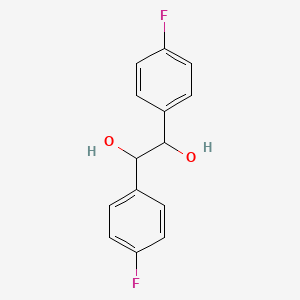
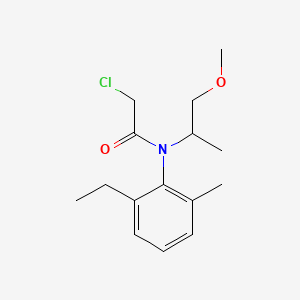
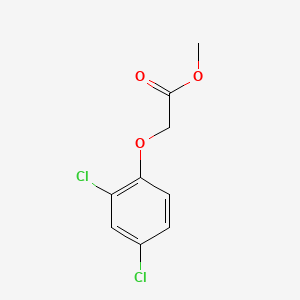
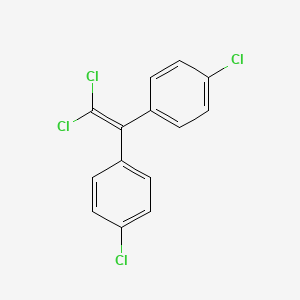

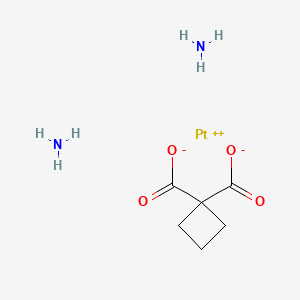
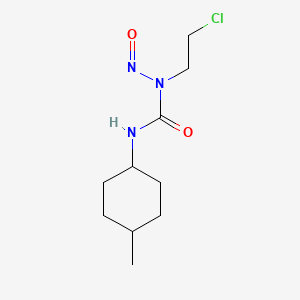
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B7790364.png)
![[N'-[4-[[amino(azaniumyl)methylidene]amino]butyl]carbamimidoyl]azanium;sulfate](/img/structure/B7790373.png)
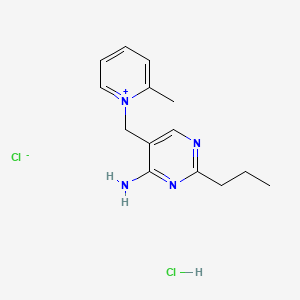
![methyl (1R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B7790414.png)
